Methyl 4-bromocrotonate

Catalog No.
S1520552
CAS No.
6000-00-6
M.F
C5H7BrO2
M. Wt
179.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-bromocrotonate

CAS Number

6000-00-6

Product Name

Methyl 4-bromocrotonate

IUPAC Name

methyl (E)-4-bromobut-2-enoate

Molecular Formula

C5H7BrO2

Molecular Weight

179.01 g/mol

InChI

InChI=1S/C5H7BrO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3/b3-2+

InChI Key

RWIKCBHOVNDESJ-NSCUHMNNSA-N

SMILES

COC(=O)C=CCBr

Synonyms

(E)-4-Bromo-2-butenoic Acid Methyl Ester; (E)-4-Bromo-crotonic Acid Methyl Ester; (2E)-4-Bromo-2-butenoic Acid Methyl Ester; (E)-4-Bromobut-2-enoic Acid Methyl Ester; (E)-Methyl 4-Bromobut-2-enoate; (E)-Methyl 4-Bromocrotonate; Methyl (E)-4-Bromo-2-b

Canonical SMILES

COC(=O)C=CCBr

Isomeric SMILES

COC(=O)/C=C/CBr

Organic Synthesis

Methyl 4-bromocrotonate is primarily used as a building block in organic synthesis. Its reactive functional groups allow it to participate in various chemical reactions to form more complex molecules.

Scientists have employed methyl 4-bromocrotonate in the synthesis of diverse organic compounds, including:

  • Heterocycles: These are cyclic molecules containing atoms other than carbon in the ring. Methyl 4-bromocrotonate has been used as a precursor in the synthesis of various heterocycles, including pyrazoles, pyridines, and pyrroles.
  • Natural products: Some natural products, such as terpenes and alkaloids, possess valuable biological properties. Methyl 4-bromocrotonate has been utilized as a building block in the synthesis of these natural products [, ].
  • Pharmaceutical compounds: The unique chemical properties of methyl 4-bromocrotonate can be exploited in the design and synthesis of novel drug candidates. For instance, it has been used in the synthesis of potential anti-cancer agents [].

Medicinal Chemistry

Beyond its role as a synthetic intermediate, methyl 4-bromocrotonate has also been directly investigated for its potential medicinal properties. Studies have explored its efficacy against various diseases, including:

  • Cancer: Research suggests that methyl 4-bromocrotonate may exhibit anti-cancer properties by inhibiting the activity of specific enzymes involved in cancer cell growth and proliferation []. However, it is important to note that these findings are preliminary and further research is necessary to determine its potential therapeutic applications.

Methyl 4-bromocrotonate is an organic compound with the molecular formula C5_5H7_7BrO2_2 and a molecular weight of approximately 189.01 g/mol. It is classified as a brominated derivative of crotonic acid, specifically the methyl ester of 4-bromocrotonic acid. The compound appears as a colorless to pale yellow liquid and is known for its reactivity due to the presence of both the bromine atom and the double bond in its structure, which can participate in various

M4BC should be handled with care in a well-ventilated laboratory following standard laboratory safety protocols for organic chemicals. Specific data on its toxicity is not publicly available, but it is likely to be irritating to the skin, eyes, and respiratory system. Safety data sheets (SDS) from chemical suppliers provide more details on safe handling procedures [, ].

Please Note:

  • Due to the focus on scientific research, this analysis excludes information on the mechanism of action in biological systems, as M4BC is not typically used in that context.
  • Detailed case studies or specific data on reaction yields might be limited due to the proprietary nature of some synthetic processes.

  • Nucleophilic Substitution: The bromine atom can be displaced in nucleophilic substitution reactions, such as those involving lithium ester enolates, leading to various alkylated products .
  • γ-Alkylation: This compound undergoes γ-alkylation via a vinylogous Darzens reaction, which allows for the introduction of alkyl groups at the γ-position relative to the ester functionality .
  • Pyrolysis: At elevated temperatures (300–340°C), methyl 4-bromocrotonate can undergo pyrolysis, resulting in elimination reactions that yield various products through unimolecular mechanisms .

There are several established methods for synthesizing methyl 4-bromocrotonate:

  • Bromination of Crotonic Acid: The most straightforward method involves brominating crotonic acid in the presence of a suitable brominating agent.
  • Esterification: Methyl 4-bromocrotonate can also be synthesized through the esterification of 4-bromocrotonic acid with methanol, using acid catalysis.
  • Reformatsky Reaction: This reaction involves the use of zinc and an appropriate carbonyl compound to facilitate the formation of the desired ester from related starting materials .

Methyl 4-bromocrotonate has various applications in chemical synthesis and research:

  • Synthetic Intermediate: It serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules.
  • Pharmaceuticals: Due to its biological activity, it may be explored for potential medicinal applications.
  • Agricultural Chemicals: Its antimicrobial properties could make it useful in developing agrochemicals.

Methyl 4-bromocrotonate shares structural and functional similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Methyl crotonateC5_5H8_8O2_2Unbrominated version; used in similar reactions
Methyl 3-bromobutenoateC5_5H7_7BrO2_2Similar reactivity; different position of bromine
Ethyl 4-bromocrotonateC6_6H9_9BrO2_2Ethyl ester variant; altered solubility properties

Uniqueness

Methyl 4-bromocrotonate is unique due to its specific bromination at the fourth position, which influences its reactivity profile and biological activity compared to non-brominated analogs. Its ability to undergo γ-alkylation sets it apart from other similar compounds, making it particularly valuable in synthetic organic chemistry.

Methyl 4-bromocrotonate was first reported in mid-20th-century studies exploring vinylogous Reformatsky reactions. Early work by Jones et al. (1949) demonstrated its utility in synthesizing fused-ring hydroaromatic ketones, laying the groundwork for steroid analog synthesis. The compound gained prominence in the 1980s with advancements in diastereoselective reactions, particularly in carbohydrate chemistry. Its CAS registry (6000-00-6, 1117-71-1) and EINECS numbers (214-251-0, 629-529-0) reflect its established role in industrial and academic settings.

Significance in Organic Synthesis

As a bifunctional reagent, methyl 4-bromocrotonate participates in:

  • Vinylogous Reformatsky reactions: Zinc-mediated couplings with carbonyl compounds yield γ-addition products, crucial for synthesizing δ-lactones.
  • SN2 displacements: Lithium ester enolates selectively displace the bromine atom, enabling carbon-carbon bond formation.
  • Heterocycle synthesis: Reactions with amines or thiols produce substituted pyrroles and thiophenes, prevalent in drug discovery.

A 2024 study highlighted its use in synthesizing neratinib impurities, underscoring its pharmaceutical relevance.

Bromination of Crotonic Acid Esters

The allylic bromination of crotonic acid esters represents the most direct route to methyl 4-bromocrotonate. This method exploits the reactivity of the α-hydrogen relative to the ester carbonyl and olefinic bond. A landmark approach involves free bromine ($$ \text{Br}2 $$) in carbon tetrachloride ($$ \text{CCl}4 $$) under photolytic conditions [2].

In a typical procedure, crotonic acid methyl ester (0.1 mol) is dissolved in 1 L of $$ \text{CCl}_4 $$, heated to reflux, and irradiated with 200-watt lamps. Bromine (0.1 mol) is added dropwise over 40 minutes, while hydrobromic acid ($$ \text{HBr} $$) and solvent are continuously distilled. The reaction proceeds via a radical chain mechanism, where light initiation generates bromine radicals that abstract the α-hydrogen, forming a resonance-stabilized allylic radical. Subsequent bromine coupling yields the γ-bromo product with minimal addition to the double bond [2]. Post-reaction vacuum distillation isolates methyl 4-bromocrotonate as a colorless oil (81% yield, boiling point 89–90°C at 16 mmHg) [2].

Table 1: Key reaction parameters for bromination of crotonic acid esters

ParameterValue
SolventCarbon tetrachloride
TemperatureReflux (~76°C)
Bromine Equivalents1.0
Light Source200-watt lamps
Yield81%

This method circumvents the use of expensive $$ N $$-bromosuccinimide (NBS), offering cost advantages for industrial-scale production [2] [5].

Esterification of 4-Bromocrotonic Acid

While less common than direct bromination, esterification of pre-formed 4-bromocrotonic acid provides an alternative pathway. Boron trifluoride ($$ \text{BF}3 \cdot \text{OEt}2 $$) catalyzes this reaction, facilitating nucleophilic acyl substitution. A mixture of 4-bromocrotonic acid (0.1 mol), methanol (10 equiv.), and $$ \text{BF}3 \cdot \text{OEt}2 $$ (0.2 mol) is refluxed for 24 hours, followed by neutralization with sodium carbonate and extraction [3].

The mechanism involves $$ \text{BF}_3 $$-mediated activation of the carboxylic acid, enhancing electrophilicity for methanol attack. This method proves particularly useful for synthesizing isotopically labeled analogs, such as $$ L $$-α-amino [4,5-$$ ^3\text{H} $$]adipic acid derivatives [1].

Alternative Synthetic Routes

Electrochemical oxidative decarboxylation of malonic acids offers a niche approach. For example, dimethoxy ketals undergo bromoesterification in the presence of methyl acrylate and electrochemical mediators, though yields remain suboptimal compared to conventional methods [1].

NBS-mediated allylic bromination, while historically significant, has been largely supplanted by free bromine approaches due to cost considerations [2] [5]. Recent advances in flow chemistry have enabled continuous bromination processes, reducing reaction times and improving selectivity.

Stereoselective Synthesis Approaches

The trans-configuration of methyl 4-bromocrotonate arises from kinetic control during bromine radical addition. Computational studies indicate that the transition state for hydrogen abstraction favors formation of the (E)-isomer due to reduced steric clash between the ester group and bromine [2].

Table 2: Stereochemical outcomes under varying conditions

Condition(E):(Z) Ratio
$$ \text{Br}2 $$, $$ h\nu $$, $$ \text{CCl}4 $$97:3
NBS, benzoyl peroxide85:15
Thermal initiation75:25

Microwave-assisted reactions at 150°C enhance (E)-selectivity to >99% by accelerating radical chain propagation over isomerization [2].

Scalable Manufacturing Processes

Industrial production employs continuous flow reactors to optimize the photobromination process. Key parameters include:

  • Bromine feed rate: 0.5–1.0 L/min per m$$^3$$ reactor volume
  • UV intensity: 300–400 nm at 50 mW/cm$$^2$$
  • Residence time: 20–30 minutes

Distillation trains purify the crude product through fractional distillation under reduced pressure (15–20 mmHg), achieving >98% purity [2]. Recent pilot-scale studies demonstrate 85% mass efficiency and 92% atom economy, with carbon tetrachloride recycled via fractional condensation.

Methyl 4-bromocrotonate exhibits characteristic nucleophilic substitution behavior primarily through SN2 mechanisms at the gamma position. The compound undergoes direct displacement reactions with lithium ester enolates, where the bromine atom at the 4-position serves as the leaving group [1]. Studies have demonstrated that the reaction proceeds through a concerted mechanism, with the nucleophile attacking the carbon bearing the bromine atom while the C-Br bond is simultaneously cleaved .

The nucleophilic substitution patterns are influenced by the electron-withdrawing nature of the ester group, which activates the gamma position toward nucleophilic attack. Research has shown that electron-releasing groups accelerate the rate of nucleophilic substitution, while electron-withdrawing groups retard the reaction [3]. The regioselectivity of these reactions depends on the nature of the nucleophile and reaction conditions, with substitution occurring preferentially at the gamma position due to the stabilization provided by the adjacent double bond [1].

Physical Properties Data

PropertyValueReference
Molecular FormulaC5H7BrO2Multiple sources
Molecular Weight (g/mol)179.01Multiple sources
Density (g/mL)1.522 (at 25°C)ChemicalBook
Boiling Point (°C)83-85 (at 13 mmHg)Multiple sources
Refractive Index1.501Multiple sources
Specific Gravity1.52Multiple sources

Pyrolysis Elimination Mechanisms

Temperature-Dependent Behavior

The pyrolysis of methyl 4-bromocrotonate has been extensively studied in the temperature range of 300-340°C [4] [5]. The elimination reaction follows a homogeneous, unimolecular mechanism, proceeding through a first-order kinetic pathway [4]. At these elevated temperatures, the compound undergoes thermal decomposition to yield methyl crotonate and hydrogen bromide as the primary products [4] [5].

The temperature-dependent behavior shows that the reaction rate increases exponentially with temperature, following Arrhenius kinetics. The unimolecular nature of the process indicates that the rate-determining step involves the breaking of the C-Br bond through an internal rearrangement mechanism [4]. The reaction exhibits characteristic features of a concerted elimination process, where bond breaking and bond formation occur simultaneously [5].

Pressure Effects on Reaction Pathways

The pyrolysis kinetics of methyl 4-bromocrotonate have been investigated under varying pressure conditions, ranging from 74 to 170 torr [4] [5]. The pressure effects on the reaction pathways demonstrate that the elimination mechanism remains consistent across this pressure range, maintaining its unimolecular character [4].

The pressure-dependent studies reveal that the reaction rate is relatively insensitive to pressure changes within the investigated range, confirming the homogeneous gas-phase nature of the process [4] [5]. This behavior is consistent with a unimolecular elimination mechanism where the transition state has a similar volume to the reactant molecule [4].

Pyrolysis Kinetics Parameters

ParameterValueSource
Temperature Range (°C)300-340Chuchani & Martin (1988)
Pressure Range (torr)74-170Chuchani & Martin (1988)
Reaction OrderUnimolecular (1st order)Chuchani & Martin (1988)
Reaction TypeHomogeneous gas-phase eliminationChuchani & Martin (1988)
Primary ProductsMethyl crotonate + Hydrogen bromideChuchani & Martin (1988)

Michael-Type Addition Reactions

Methyl 4-bromocrotonate serves as both a Michael acceptor and can participate in Michael-initiated ring closure reactions [1] [6]. The compound's α,β-unsaturated system makes it susceptible to conjugate addition by various nucleophiles, particularly carbanions derived from phenylsulfones and β-ester sulfides [6].

Studies have demonstrated that the Michael addition to methyl 4-bromocrotonate follows a conjugate addition mechanism, where nucleophiles attack the β-carbon of the α,β-unsaturated system [6]. The reaction typically proceeds through carbanion intermediates, with the addition being followed by subsequent cyclization processes in appropriate systems [1] [6].

The regioselectivity of Michael additions depends on the nature of the nucleophile and reaction conditions. Lithium enolates show different reactivity patterns compared to other nucleophiles, with the reaction proceeding either through direct SN2 displacement or Michael-initiated ring closure depending on the specific conditions employed [1].

Electron Transfer Processes

Methyl 4-bromocrotonate participates in single electron transfer (SET) processes, particularly in reactions with lithium mercaptides [7]. The compound can undergo electron transfer reactions that lead to the formation of radical intermediates, which then participate in subsequent coupling or cyclization reactions [7].

The electron transfer processes are particularly important in reactions involving metal-mediated transformations, where the compound can act as both an electron acceptor and a substrate for further reactions [7]. These processes are often facilitated by the presence of metals such as zinc, indium, or other transition metals that can promote electron transfer [8] [9].

Radical-Mediated Transformations

Methyl 4-bromocrotonate undergoes various radical-mediated transformations, including radical addition-cyclization-elimination (RACE) reactions [10]. The compound can participate in stannyl radical addition processes, where the bromine atom serves as a radical leaving group [10].

The radical-mediated transformations typically involve the formation of carbon-centered radicals through homolytic cleavage of the C-Br bond. These radicals can then participate in various coupling reactions, cyclization processes, or elimination reactions depending on the reaction conditions and the presence of other reactive species [10].

Carbanion Intermediates in Reactions

The formation of carbanion intermediates is crucial in many reactions involving methyl 4-bromocrotonate. These intermediates are typically generated through deprotonation of acidic protons or through metal-mediated processes [1] [11] [12].

Carbanion intermediates in methyl 4-bromocrotonate reactions show characteristic stability patterns, with stabilization provided by the adjacent double bond and the electron-withdrawing ester group [11] [12]. The stability of these intermediates influences the reaction pathways and determines the regioselectivity of the transformations [1].

Reaction Types and Mechanisms

Reaction TypeMechanismTemperature Range (°C)Typical Products
Nucleophilic SubstitutionSN2 displacement at γ-positionRoom temperature to 100Substituted crotonates
Pyrolysis EliminationUnimolecular elimination300-340Methyl crotonate + HBr
Michael AdditionConjugate addition to α,β-unsaturated systemRoom temperature to 80Cyclic compounds
Reformatsky ReactionZinc-mediated addition to carbonyls0 to 60γ-Hydroxy esters
Radical ReactionsHomolytic processesVariableRadical addition products
Electron Transfer ProcessesSingle electron transfer pathwaysVariableReduced/oxidized species

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (15.56%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (84.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.89%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1117-71-1

Wikipedia

Methyl (E)-4-bromobut-2-enoate

General Manufacturing Information

2-Butenoic acid, 4-bromo-, methyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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